(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
CAS No.: 185213-09-6
Cat. No.: VC0068097
Molecular Formula: C10H12N2O
Molecular Weight: 176.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185213-09-6 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.219 |
| IUPAC Name | (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 |
| Standard InChI Key | BAUHDHWVXAOSEF-VIFPVBQESA-N |
| SMILES | CNC(=O)C1CC2=CC=CC=C2N1 |
Introduction
Chemical Properties and Structure
(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is characterized by its indole scaffold with specific functional group modifications. The compound shows interesting structural features that contribute to its chemical behavior and potential biological activity.
Basic Chemical Identity
This indole derivative possesses specific chemical identifiers that distinguish it from similar compounds. The table below summarizes its key chemical identifiers:
| Property | Value |
|---|---|
| Common Name | 1H-Indole-2-carboxamide,2,3-dihydro-N-methyl-(9CI) |
| IUPAC Name | (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
| CAS Number | 77920-71-9 / 185213-09-6 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.215 g/mol |
| PubChem Compound ID | 42281787 |
The compound has been registered with two different CAS numbers in scientific databases, which may indicate different registrations for the same compound or slight variations in structure reporting .
Structural Features and Properties
The molecular structure of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide contains a 2,3-dihydro-1H-indole core with a carboxamide group at the C2 position that is N-methylated. The stereochemical designation (2S) indicates the specific spatial arrangement at the C2 carbon atom.
| Property | Value |
|---|---|
| Standard InChI | InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 |
| Standard InChIKey | BAUHDHWVXAOSEF-VIFPVBQESA-N |
| SMILES | CNC(=O)C1CC2=CC=CC=C2N1 |
| PSA | 41.13000 |
| LogP | 1.29810 |
| HS Code | 2933990090 |
The compound's moderately low polar surface area (PSA) and LogP values suggest a balance between hydrophilicity and lipophilicity, which may influence its pharmacokinetic properties and membrane permeability .
Synthesis and Preparation
The synthesis of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide involves specific chemical procedures that yield the desired stereochemical configuration and functional group arrangement.
Key Reaction Steps
For structurally similar indole-2-carboxamides, the synthesis typically involves:
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Formation of the indole-2-carboxylate core
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Hydrolysis to produce the indole-2-carboxylic acid intermediate
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Coupling with appropriate amine compounds to form the carboxamide linkage
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Stereoselective reduction if needed to establish the correct stereochemistry
The final compound is often produced by coupling carboxylic acids with amines in the presence of coupling agents such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and bases like DIPEA (diisopropylethylamine) in anhydrous solvents at room temperature .
Biological and Pharmacological Significance
Indole-2-carboxamides, including structures similar to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, have demonstrated diverse biological activities that make them important scaffolds in pharmaceutical research.
Receptor Interactions
Structurally related indole-2-carboxamides have shown significant activity as allosteric modulators for the cannabinoid type 1 receptor (CB1). For example, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a prototypical allosteric modulator for CB1 .
Research has revealed that the indole ring of these compounds significantly impacts the ligand's capability to bind to allosteric sites, while the presence of a linear alkyl group at the C3 position influences the allosteric modulation of orthosteric binding sites. Additionally, the amide functionality at the C2 position is critical for allosteric effects .
Research Findings and Applications
Current research on (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide and related structures provides insights into their potential applications and ongoing investigations.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed key structural requirements for biological activity:
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The length of alkyl groups at specific positions affects binding affinity
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Electron-withdrawing groups at certain positions can enhance activity
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The length of linkers between functional groups impacts receptor interactions
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Substituents on attached phenyl rings influence binding cooperativity
For example, in studies of related compounds, researchers have identified that the presence of a linear alkyl group at the C3 position of the indole ring is instrumental, and its length has a profound influence on allosteric modulation properties .
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